An In-Depth Technical Guide to Bromo-PEG5-phosphonic acid: Properties and Applications
An In-Depth Technical Guide to Bromo-PEG5-phosphonic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG5-phosphonic acid is a heterobifunctional linker molecule increasingly utilized in the fields of bioconjugation, drug delivery, and surface modification. Its unique structure, featuring a terminal bromo group, a flexible polyethylene (B3416737) glycol (PEG) chain, and a phosphonic acid moiety, provides a versatile platform for covalently linking molecules to surfaces or other biomolecules. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential applications of Bromo-PEG5-phosphonic acid.
Core Chemical Properties
Bromo-PEG5-phosphonic acid is a hydrophilic molecule, a characteristic conferred by the five-unit polyethylene glycol chain. This hydrophilicity enhances the solubility of conjugates in aqueous media, a crucial factor in many biological applications.[1] The terminal bromine atom serves as a reactive site for nucleophilic substitution, making it an effective leaving group for conjugation to thiol or amine groups on biomolecules.[2][3][4] The phosphonic acid group provides a strong anchor to various metal oxide surfaces, such as titanium and iron oxides.[5][6]
Quantitative Data Summary
| Property | Value / Estimated Value | Source / Basis for Estimation |
| Molecular Formula | C₁₂H₂₆BrO₈P | [1] |
| Molecular Weight | 409.21 g/mol | [1] |
| CAS Number | 1446282-37-6 | [1] |
| Appearance | White to off-white solid or oil | General observation for similar PEG compounds |
| Solubility | Soluble in DMSO, DMF, water.[1][7] | Based on the hydrophilic PEG chain and charged phosphonic acid group. |
| pKa₁ (Phosphonic Acid) | ~2.4 | Estimated from Ethylphosphonic acid (pKa₁ = 2.43).[8][9][10] |
| pKa₂ (Phosphonic Acid) | ~8.0 | Estimated from Ethylphosphonic acid (pKa₂ = 8.05).[8][9][10] |
| Stability | Stable under standard laboratory conditions. The bromo group can be susceptible to hydrolysis at extreme pH. The amide bond formed after conjugation is highly stable.[11] | General stability of PEG linkers and functional groups. |
| Storage Conditions | -20°C, desiccated. | [1] |
Experimental Protocols
The bifunctional nature of Bromo-PEG5-phosphonic acid allows for a range of experimental applications. Below are detailed methodologies for its use in bioconjugation, surface modification, and as a linker in Proteolysis Targeting Chimeras (PROTACs).
Bioconjugation to a Thiol-Containing Protein
This protocol describes the covalent attachment of Bromo-PEG5-phosphonic acid to a protein via a cysteine residue.
Materials:
-
Thiol-containing protein (e.g., antibody fragment, enzyme)
-
Bromo-PEG5-phosphonic acid
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing agent (optional, e.g., TCEP)
-
Quenching reagent (e.g., L-cysteine)
-
Purification system (e.g., size-exclusion chromatography)
Methodology:
-
Protein Preparation: If necessary, reduce disulfide bonds to generate free thiols using a suitable reducing agent. Purify the protein from the reducing agent. Dissolve the protein in the reaction buffer.
-
Linker Preparation: Dissolve Bromo-PEG5-phosphonic acid in the reaction buffer to a desired stock concentration.
-
Conjugation Reaction: Add a molar excess of the Bromo-PEG5-phosphonic acid solution to the protein solution. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols. Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.
-
Quenching: Add a molar excess of the quenching reagent to the reaction mixture to consume any unreacted bromo-PEG linker.
-
Purification: Purify the resulting conjugate using size-exclusion chromatography to remove excess linker and quenching reagent.
-
Characterization: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays.
Surface Modification of Titanium Dioxide (TiO₂)
This protocol outlines the procedure for creating a self-assembled monolayer (SAM) of Bromo-PEG5-phosphonic acid on a titanium dioxide surface.
Materials:
-
Titanium dioxide substrate
-
Bromo-PEG5-phosphonic acid
-
Solvent: Anhydrous ethanol (B145695) or isopropanol
-
Cleaning solution (e.g., Piranha solution - use with extreme caution )
-
Deionized water
-
Nitrogen gas
Methodology:
-
Substrate Cleaning: Thoroughly clean the titanium dioxide substrate to remove any organic contaminants. This can be achieved by sonication in a series of solvents (e.g., acetone, ethanol) followed by treatment with a cleaning solution like Piranha solution. Rinse extensively with deionized water and dry under a stream of nitrogen.
-
Linker Solution Preparation: Prepare a dilute solution (e.g., 1-5 mM) of Bromo-PEG5-phosphonic acid in the chosen anhydrous solvent.
-
SAM Formation: Immerse the cleaned substrate in the linker solution and incubate for 12-24 hours at room temperature.
-
Rinsing: Remove the substrate from the solution and rinse thoroughly with the fresh solvent to remove any non-covalently bound molecules.
-
Drying: Dry the modified substrate under a stream of nitrogen.
-
Characterization: The modified surface can be characterized by techniques such as contact angle measurements, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
Synthesis of a PROTAC
This protocol provides a general workflow for the synthesis of a PROTAC using Bromo-PEG5-phosphonic acid as a linker to connect a ligand for a target protein (POI ligand) and a ligand for an E3 ubiquitin ligase.
Materials:
-
POI ligand with a suitable nucleophilic handle (e.g., a primary amine)
-
E3 ligase ligand with a suitable functional group for attachment to the phosphonic acid (e.g., an alcohol that can be esterified)
-
Bromo-PEG5-phosphonic acid
-
Appropriate solvents (e.g., DMF, DMSO)
-
Coupling reagents (e.g., HATU, EDC/NHS)
-
Bases (e.g., DIPEA)
-
Purification system (e.g., HPLC)
Methodology:
-
Step 1: Attachment of POI Ligand to the Bromo-End:
-
Dissolve the POI ligand and a molar equivalent of Bromo-PEG5-phosphonic acid in an anhydrous solvent like DMF.
-
Add a suitable base (e.g., DIPEA) to facilitate the nucleophilic substitution reaction between the amine on the POI ligand and the bromo group of the linker.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting intermediate.
-
-
Step 2: Attachment of E3 Ligase Ligand to the Phosphonic Acid End:
-
Activate the phosphonic acid group of the intermediate from Step 1 using a coupling reagent like EDC/NHS or HATU.
-
Add the E3 ligase ligand with a hydroxyl group to the reaction mixture.
-
Stir the reaction at room temperature until the esterification is complete, monitoring by LC-MS.
-
-
Step 3: Final Purification:
-
Purify the final PROTAC molecule using reverse-phase HPLC.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
-
Signaling Pathways and Workflows
The utility of Bromo-PEG5-phosphonic acid is best understood in the context of the biological and chemical processes it facilitates. The following diagrams illustrate these pathways and workflows.
Caption: PROTAC-mediated protein degradation workflow.
The diagram above illustrates the mechanism by which a PROTAC molecule, utilizing a linker such as Bromo-PEG5-phosphonic acid, facilitates the degradation of a target protein.[12][13][14][15][16] The PROTAC brings the Protein of Interest (POI) and an E3 ubiquitin ligase into close proximity, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: PEGylated nanoparticle drug delivery pathway.
This diagram shows the role of PEGylation in enhancing drug delivery. By modifying the surface of a drug-loaded nanoparticle with Bromo-PEG5-phosphonic acid, a hydrophilic "stealth" layer is created.[17][18][19][20] This PEG layer reduces recognition and uptake by the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream. This increased circulation allows for greater accumulation at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect, leading to a more effective therapeutic outcome.
Caption: General experimental workflows.
This diagram outlines the key steps in the three primary experimental applications of Bromo-PEG5-phosphonic acid discussed in this guide: bioconjugation, surface modification, and PROTAC synthesis. Each workflow highlights the sequential nature of the experimental procedures.
Conclusion
Bromo-PEG5-phosphonic acid is a valuable tool for researchers in the life sciences and materials science. Its well-defined structure and versatile reactivity enable a wide range of applications, from fundamental research to the development of novel therapeutics and diagnostics. This guide provides a foundational understanding of its properties and methodologies to facilitate its effective use in the laboratory. As with any chemical reagent, appropriate safety precautions should be taken, and optimization of the described protocols may be necessary for specific applications.
References
- 1. Bromo-PEG5-phosphonic acid, 1446282-37-6 | BroadPharm [broadpharm.com]
- 2. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 3. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 7. Bromo-PEG3-acid, 782475-35-8 | BroadPharm [broadpharm.com]
- 8. ETHYLPHOSPHONIC ACID CAS#: 6779-09-5 [m.chemicalbook.com]
- 9. ETHYLPHOSPHONIC ACID | 6779-09-5 [chemicalbook.com]
- 10. Ethylphosphonic acid Solution, 100ppm [chembk.com]
- 11. benchchem.com [benchchem.com]
- 12. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. portlandpress.com [portlandpress.com]
- 16. scienceopen.com [scienceopen.com]
- 17. A journey through the history of PEGylated drug delivery nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
